molecular formula C10H10N2O B13122338 2,3-Dimethyl-2H-indazole-4-carbaldehyde

2,3-Dimethyl-2H-indazole-4-carbaldehyde

Cat. No.: B13122338
M. Wt: 174.20 g/mol
InChI Key: DDAIKNVKVYEPNY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-4-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of the aldehyde group at the 4-position and the dimethyl groups at the 2 and 3 positions make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of 2H-indazoles . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2H-indazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive and can participate in nucleophilic addition reactions.

Common Reagents and Conditions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group to an alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions, often facilitated by catalysts.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dimethyl-2H-indazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The indazole ring can also interact with various receptors and enzymes, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    2H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position and no methyl groups.

    2,3-Dimethyl-1H-indazole: Lacks the aldehyde group but has the same methyl substitutions.

Uniqueness

2,3-Dimethyl-2H-indazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group and the dimethyl substitutions. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2,3-dimethylindazole-4-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-7-10-8(6-13)4-3-5-9(10)11-12(7)2/h3-6H,1-2H3

InChI Key

DDAIKNVKVYEPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1C)C=CC=C2C=O

Origin of Product

United States

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